molecular formula C23H19F3N2O4 B12383491 Hsd17B13-IN-10

Hsd17B13-IN-10

Cat. No.: B12383491
M. Wt: 444.4 g/mol
InChI Key: GZWZRMSAVLZTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-10 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hsd17B13-IN-10 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation.

    Functional Group Modifications:

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature, and pressure conditions, and purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

Hsd17B13-IN-10 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-10 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing lipid accumulation in the liver. The molecular targets include the lipid droplet-associated proteins, and the pathways involved are those regulating lipid droplet biogenesis and degradation .

Comparison with Similar Compounds

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-10 is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver lipid accumulation and inflammation in preclinical studies .

Properties

Molecular Formula

C23H19F3N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

N-(3,6-dimethyl-9H-xanthen-9-yl)-5-(hydroxymethyl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C23H19F3N2O4/c1-11-3-5-14-17(7-11)32-18-8-12(2)4-6-15(18)19(14)27-21(30)16-9-13(10-29)20(23(24,25)26)28-22(16)31/h3-9,19,29H,10H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

GZWZRMSAVLZTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)C)NC(=O)C4=CC(=C(NC4=O)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.